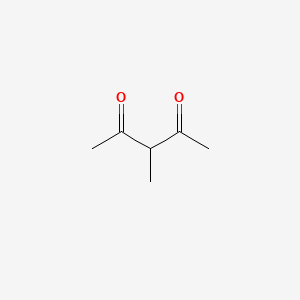
3-Methyl-2,4-pentanedione
Número de catálogo B1204033
:
815-57-6
Peso molecular: 114.14 g/mol
Clave InChI: GSOHKPVFCOWKPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US03947488
Procedure details


When the thallous salts of ethyl acetoacetate, 2-carbethoxycyclopentanone, and 3-methylpentane-2,4-dione, prepared according to Example 1, are treated with acetyl fluoride at room temperature as described in Example 4, ethyl 2-acetyl-acetoacetate, 2-acetyl-2-carbethoxycyclopentanone, and 3-acetyl-3-methylpentane-2,4-dione, respectively, are obtained in 95% yield. Tribenzoylmethane is prepared by treating the thallous salt of dibenzoylmethane with benzoyl fluoride in the same manner. Acetyldibenzoylmethane is prepared by treating the thallous salt of dibenzoylmethane with acetyl fluoride.







Name
2-acetyl-2-carbethoxycyclopentanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




Name

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:7]CC)(=O)[CH2:2][C:3]([CH3:5])=[O:4].[C:10]([CH:15]1[CH2:19][CH2:18][CH2:17][C:16]1=[O:20])(OCC)=O.C[CH:22]([C:26](=O)[CH3:27])[C:23](=O)[CH3:24].[C:29](F)(=O)C.[C:33]([CH:36]([C:42]([CH3:44])=O)C(OCC)=O)(=O)[CH3:34].[C:45]([C:48]1([C:54](OCC)=O)[CH2:52][CH2:51][CH2:50][C:49]1=O)(=[O:47])[CH3:46].C(C(C)(C(=O)C)C(=O)C)(=O)C.C(CC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(F)(=O)C1C=CC=CC=1>>[C:16]([CH:2]([C:1](=[O:7])[C:49]1[CH:50]=[CH:51][CH:52]=[CH:48][CH:54]=1)[C:3](=[O:4])[C:5]1[CH:27]=[CH:26][CH:22]=[CH:23][CH:24]=1)(=[O:20])[C:15]1[CH:10]=[CH:29][CH:17]=[CH:18][CH:19]=1.[C:45]([CH:2]([C:1](=[O:7])[C:10]1[CH:15]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:3](=[O:4])[C:5]1[CH:44]=[CH:42][CH:36]=[CH:33][CH:34]=1)(=[O:47])[CH3:46]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC)C1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(C)=O)C(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C(C(=O)OCC)C(=O)C
|
Step Five
|
Name
|
2-acetyl-2-carbethoxycyclopentanone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1(C(CCC1)=O)C(=O)OCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C(C(C)=O)(C(C)=O)C
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
respectively, are obtained in 95% yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C(C(C1=CC=CC=C1)=O)C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C(C(C1=CC=CC=C1)=O)C(C1=CC=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
